molecular formula C7H6N2OS B1320164 4H-Thieno[3,2-b]pyrrole-5-carboxamide CAS No. 881888-43-3

4H-Thieno[3,2-b]pyrrole-5-carboxamide

Cat. No. B1320164
M. Wt: 166.2 g/mol
InChI Key: UWCXAOBUHXRFEM-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyrrole-5-carboxamides are a class of compounds that have gained attention due to their pharmacological significance. They have been identified as reversible inhibitors of the enzyme KDM1A/LSD1, which is involved in the regulation of methylation levels at histone H3 lysine 4 (H3K4) and is overexpressed in several types of tumors. This makes them potential candidates for the development of novel cancer therapeutics .

Synthesis Analysis

The synthesis of thieno[3,2-b]pyrrole-5-carboxamides has been explored in various studies. While not directly synthesizing 4H-Thieno[3,2-b]pyrrole-5-carboxamide, related compounds such as thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized using a green approach that involves a catalytic four-component reaction. This method is characterized by step economy, reduced catalyst loading, and easy purification, which could potentially be applied to the synthesis of 4H-Thieno[3,2-b]pyrrole-5-carboxamides . Additionally, new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives have been synthesized using 3-aminothiophene-2-carboxamide, suggesting that similar methods could be adapted for the synthesis of 4H-Thieno[3,2-b]pyrrole-5-carboxamide .

Molecular Structure Analysis

The molecular structure of thieno[3,2-b]pyrrole-5-carboxamides has been studied extensively, particularly in the context of drug design. Structure-guided optimization based on multiple ligand/KDM1A-CoRest cocrystal structures has led to the development of extremely potent inhibitors with single-digit nanomolar IC50 values for in vitro inhibition of KDM1A . This indicates that the molecular structure of these compounds is critical for their biological activity and can be fine-tuned for enhanced efficacy.

Chemical Reactions Analysis

The chemical reactivity of thieno[3,2-b]pyrrole-5-carboxamides has been explored in the context of their inhibitory activity against KDM1A. The optimization of these compounds has involved various chemical modifications to improve their potency and selectivity. For instance, compounds with modifications at the 5-carboxamide position have shown remarkable anticlonogenic cell growth effects on human leukemia cells . This suggests that the chemical reactions involved in modifying the 5-carboxamide group are crucial for the biological activity of these compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4H-Thieno[3,2-b]pyrrole-5-carboxamide are not directly discussed in the provided papers, related compounds such as pyrrolo[2,3-b]quinolines have been synthesized with the aim of improving aqueous solubility, which is a common issue with thienopyridines . This implies that solubility and other physical properties are important considerations in the development of thieno[3,2-b]pyrrole-5-carboxamide derivatives for therapeutic use.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4H-Thieno[3,2-b]pyrrole-5-carboxamide is a key compound in the synthesis of various heterocyclic compounds. Research by Ilyin et al. (2007) demonstrated the synthesis of a series of novel heterocyclic compounds using 4H-thieno[3,2-b]pyrrole-5-carboxamide as a base. This process involved several steps like alkylation, transformation of the carboxylate group, and amide bond formation, leading to high-purity final products (Ilyin et al., 2007).

Development of N-Substituted Derivatives

Torosyan et al. (2018) synthesized a series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives. This research contributed to the development of various amides using 4H-thieno[3,2-b]pyrrole-5-carboxamide (Torosyan et al., 2018).

Fused Heterocycles Synthesis

Ergun et al. (2014) reported the synthesis of novel compounds like ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and 5-oxo-N-phenyl-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxamide, starting from corresponding acid derivatives of 4H-Thieno[3,2-b]pyrrole-5-carboxamide. This process involved intramolecular cyclization, forming the target fused ring systems, which are crucial in medicinal chemistry (Ergun et al., 2014).

Antibacterial and Antimycobacterial Agents

Chambhare et al. (2003) synthesized two series of compounds using 4H-thieno[3,2-b]pyrrole-5-carboxamide and evaluated them for antibacterial and antimycobacterial activities. These compounds showed significant activity against various microbial strains, contributing to the development of new antimicrobial agents (Chambhare et al., 2003).

Novel Inhibitors of KDM1A/LSD1

Vianello et al. (2017) identified thieno[3,2-b]pyrrole-5-carboxamides as novel reversible inhibitors of KDM1A, a target for cancer therapeutics. This study included the synthesis and structure-activity relationship of these compounds, which showed potent inhibition and selectivity, highlighting their potential in cancer treatment (Vianello et al., 2017).

Photochromic Materials Development

Krayushkin et al. (2002) explored the use of4H-thieno[3,2-b]pyrrole-5-carboxamide derivatives in the synthesis of photochromic materials. They focused on the regioselective acylation processes and developed a thienopyrrole-based photochrome, a significant advancement in the field of photochromic materials (Krayushkin et al., 2002).

Synthesis of Dye-Sensitized Solar Cells

In the realm of renewable energy, Wang et al. (2017) synthesized asymmetric 8H-thieno[2',3':4,5]thieno[3,2-b]thieno[2,3-d]pyrrole-based sensitizers for dye-sensitized solar cells. Their findings revealed that these solar cells exhibited high photocurrent and power conversion efficiency due to strong light harvesting capabilities, demonstrating the potential of 4H-thieno[3,2-b]pyrrole-5-carboxamide derivatives in solar energy applications (Wang et al., 2017).

Future Directions

The future directions for the study of 4H-Thieno[3,2-b]pyrrole-5-carboxamide could involve further exploration of its potential applications in medicinal chemistry. Given its ability to inhibit certain viruses and regulate histone methylation, it could be a promising candidate for the development of new therapeutic agents .

properties

IUPAC Name

4H-thieno[3,2-b]pyrrole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c8-7(10)5-3-6-4(9-5)1-2-11-6/h1-3,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCXAOBUHXRFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Thieno[3,2-b]pyrrole-5-carboxamide

Synthesis routes and methods

Procedure details

Add to 4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester (1.74 gm, 8.9 mmol) and 7M ammonia in methanol (100 ml) in a steel bomb a chip of lithium hydroxide (0.1 gm). Seal the bomb and heat to 100° C. for 16 hrs. Cool to room temperature, and concentrate to remove the volatiles. Purify the crude product via flash chromatography (ISCO, silica cartridge, 40 gm, elute with methanol 0-5% in methylene chloride) to provide the title compound (560 mg, 38%) as an off-white solid.
Quantity
1.74 g
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reactant
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[Compound]
Name
steel
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0.1 g
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100 mL
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Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
KC Ching, YW Kam, A Merits, LFP Ng… - Journal of Medicinal …, 2015 - ACS Publications
Chikungunya virus (CHIKV) is a re-emerging vector-borne alphavirus and is transmitted to humans by Aedes mosquitoes. Despite the re-emergence of CHIKV as an epidemic threat, …
Number of citations: 54 pubs.acs.org
L Sartori, C Mercurio, F Amigoni, A Cappa… - Journal of Medicinal …, 2017 - ACS Publications
Lysine specific demethylase 1 KDM1A (LSD1) regulates histone methylation and it is increasingly recognized as a potential therapeutic target in oncology. We report on a high-…
Number of citations: 69 pubs.acs.org
KC Ching, TNQ Tran, SN Amrun, YW Kam… - Journal of Medicinal …, 2017 - ACS Publications
Chikungunya virus (CHIKV) is a re-emerging vector-borne alphavirus, and there is no approved effective antiviral treatment currently available for CHIKV. We previously reported the …
Number of citations: 45 pubs.acs.org
P Vianello, L Sartori, F Amigoni, A Cappa… - Journal of Medicinal …, 2017 - ACS Publications
The balance of methylation levels at histone H3 lysine 4 (H3K4) is regulated by KDM1A (LSD1). KDM1A is overexpressed in several tumor types, thus representing an emerging target …
Number of citations: 65 pubs.acs.org
CJS Hart, AG Riches, S Tiash, R Abraham… - International Journal for …, 2023 - Elsevier
Giardia duodenalis is the causative agent of the neglected diarrhoeal disease giardiasis. While often self-limiting, giardiasis is ubiquitous and impacts hundreds of millions of people …
Number of citations: 8 www.sciencedirect.com
B Fang, C Hu, Y Ding, H Qin, Y Luo… - Journal of …, 2021 - Wiley Online Library
In this study, we describe the discovery of the 4H‐thieno[3,2‐b]pyrrole derivatives as an useful scaffold to obtain potent lead compounds for the treatment of colon cancer. We first started …
Number of citations: 3 onlinelibrary.wiley.com
SA Torosyan, ZF Nuriakhmetova, FA Gimalova… - Russian Journal of …, 2020 - Springer
N-Methyl- and N-benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic amides containing cytisine, (R)-(+)-α-methylbenzylamine, aniline, and some amino acid fragments have been synthesized. …
Number of citations: 1 link.springer.com
SA Torosyan, ZF Nuriakhmetova, NS Vostrikov… - Russian Journal of …, 2021 - Springer
Transformations of the hydrazide moiety of 4-benzylthieno[3,2-b]pyrrole-5-carbohydrazide afforded derivatives containing a 1,3,4-oxadiazol-2-yl or 2-oxoazetidin-1-ylcarbamoyl …
Number of citations: 3 link.springer.com
MP Thrash - 2018 - egrove.olemiss.edu
Cannabinoid (CB) receptors are validated drug targets in the endocannabinoid signaling system associated with a number of human pathologies, and the development of novel and …
Number of citations: 2 egrove.olemiss.edu
P Bannasch - Toxicologic pathology, 2010 - journals.sagepub.com
In a recent issue of Toxicologic Pathology, Floettmann et al.(2010) published an article titled ‘‘Prolonged Inhibition of Glycogen Phosphorylase in Liver of Zucker Diabetic Fatty Rats …
Number of citations: 8 journals.sagepub.com

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